molecular formula C22H19ClN4O2 B5834227 N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5834227
M. Wt: 406.9 g/mol
InChI Key: IMLVARQOHONYTF-RPPGKUMJSA-N
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Description

N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a naphthalene moiety, and a chlorinated phenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Naphthalen-1-ylmethoxy Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the methoxy group.

    Chlorination and Ethoxylation: The phenyl ring is chlorinated and ethoxylated to introduce the chloro and ethoxy substituents.

    Condensation Reaction: The final step involves the condensation of the chlorinated and ethoxylated phenyl intermediate with the naphthalen-1-ylmethoxy intermediate in the presence of a triazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cell membrane integrity or intracellular processes.

Comparison with Similar Compounds

N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

    N-{(E)-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide: Shares a similar core structure but differs in functional groups.

    (E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide: Another derivative with distinct substituents.

Properties

IUPAC Name

(E)-1-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-2-28-21-11-16(12-26-27-14-24-25-15-27)10-20(23)22(21)29-13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12,14-15H,2,13H2,1H3/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLVARQOHONYTF-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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